Dbco-(peg2-VC-pab-mmae)2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

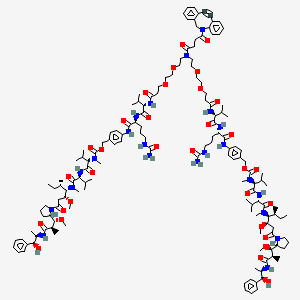

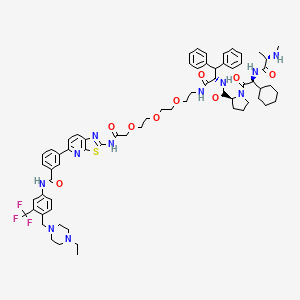

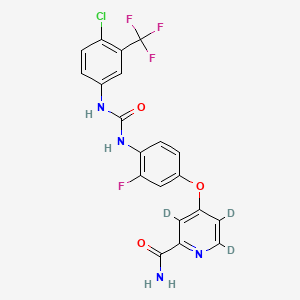

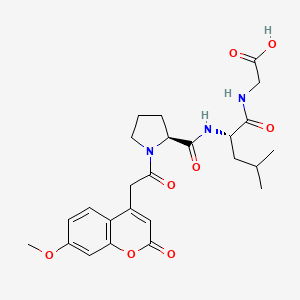

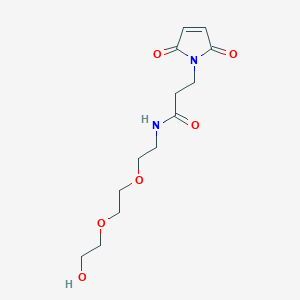

Dbco-(peg2-VC-pab-mmae)2 is a complex chemical compound that is primarily used in scientific research, particularly in the field of antibody-drug conjugates. This compound is composed of a dibenzocyclooctyne group, a polyethylene glycol linker, a valine-citrulline peptide, a para-aminobenzyloxycarbonyl group, and monomethyl auristatin E. Monomethyl auristatin E is a potent inhibitor of tubulin polymerization, making it a valuable component in targeted cancer therapies .

Preparation Methods

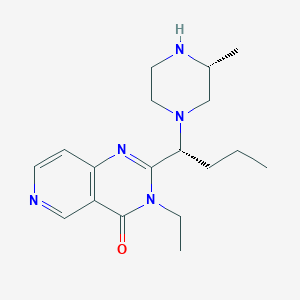

The synthesis of Dbco-(peg2-VC-pab-mmae)2 involves several steps:

Synthesis of the polyethylene glycol linker: The polyethylene glycol linker is synthesized by reacting polyethylene glycol with a suitable activating agent.

Conjugation of the dibenzocyclooctyne group: The dibenzocyclooctyne group is attached to the polyethylene glycol linker through a strain-promoted alkyne-azide cycloaddition reaction.

Attachment of the valine-citrulline peptide: The valine-citrulline peptide is conjugated to the polyethylene glycol linker using standard peptide coupling reactions.

Incorporation of the para-aminobenzyloxycarbonyl group: The para-aminobenzyloxycarbonyl group is introduced through a carbamate formation reaction.

Conjugation of monomethyl auristatin E: Finally, monomethyl auristatin E is attached to the compound through a cleavable linker.

Chemical Reactions Analysis

Dbco-(peg2-VC-pab-mmae)2 undergoes several types of chemical reactions:

Strain-promoted alkyne-azide cycloaddition: This reaction occurs between the dibenzocyclooctyne group and azide-containing molecules, forming stable triazole linkages.

Peptide coupling reactions: These reactions are used to attach the valine-citrulline peptide to the polyethylene glycol linker.

Carbamate formation: This reaction is used to introduce the para-aminobenzyloxycarbonyl group.

Cleavage reactions: The cleavable linker between monomethyl auristatin E and the rest of the compound can be cleaved under specific conditions, releasing the active drug.

Scientific Research Applications

Dbco-(peg2-VC-pab-mmae)2 has several scientific research applications:

Antibody-drug conjugates: This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.

Click chemistry: The dibenzocyclooctyne group allows for strain-promoted alkyne-azide cycloaddition reactions, making this compound useful in bioconjugation and labeling studies.

Tubulin inhibition studies: Monomethyl auristatin E is a potent inhibitor of tubulin polymerization, making this compound valuable in studies of microtubule dynamics and cell division.

Mechanism of Action

Dbco-(peg2-VC-pab-mmae)2 exerts its effects through several mechanisms:

Targeted delivery: The compound is designed to be conjugated to antibodies, which target specific cancer cells. Once the antibody-drug conjugate binds to the cancer cell, the compound is internalized.

Cleavage of the linker: Inside the cancer cell, the cleavable linker is broken down, releasing monomethyl auristatin E.

Inhibition of tubulin polymerization: Monomethyl auristatin E binds to tubulin, preventing its polymerization and disrupting the microtubule network.

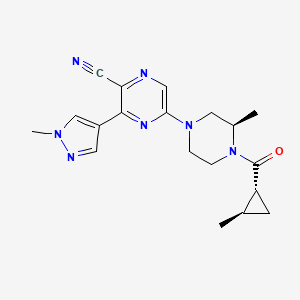

Comparison with Similar Compounds

Dbco-(peg2-VC-pab-mmae)2 is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol linker, a valine-citrulline peptide, a para-aminobenzyloxycarbonyl group, and monomethyl auristatin E. Similar compounds include:

Dbco-(peg4-VC-pab-mmae): This compound has a longer polyethylene glycol linker, which may affect its pharmacokinetics and biodistribution.

Dbco-(peg2-VC-pab-mmaf): This compound uses monomethyl auristatin F instead of monomethyl auristatin E, which may have different potency and toxicity profiles.

Dbco-(peg2-VC-pab-dm1): This compound uses a different cytotoxic agent, maytansinoid 1, which has a different mechanism of action compared to monomethyl auristatin E.

Properties

Molecular Formula |

C149H224N22O32 |

|---|---|

Molecular Weight |

2835.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1 |

InChI Key |

VVUBUMFIIJDYES-VRRJACBRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)

![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)

![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)

![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)